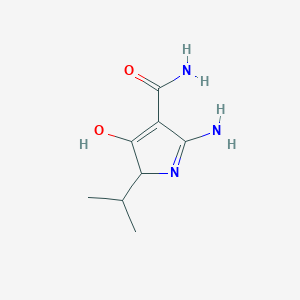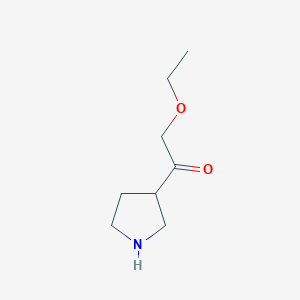![molecular formula C11H21N B13170023 6-(Propan-2-yl)spiro[2.5]octan-1-amine](/img/structure/B13170023.png)
6-(Propan-2-yl)spiro[2.5]octan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Propan-2-yl)spiro[2.5]octan-1-amine is a chemical compound with the molecular formula C₁₁H₂₁N. It is known for its unique spirocyclic structure, which consists of a spiro[2.5]octane core with an amine group attached to it. This compound has gained attention in various fields of research due to its distinctive structural and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propan-2-yl)spiro[2.5]octan-1-amine typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor, such as a ketone or an aldehyde, with an appropriate amine under acidic or basic conditions. The reaction conditions may vary depending on the specific precursor and desired yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-(Propan-2-yl)spiro[2.5]octan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
6-(Propan-2-yl)spiro[2.5]octan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 6-(Propan-2-yl)spiro[2.5]octan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The spirocyclic structure may also contribute to its unique binding properties and biological activities .
Comparison with Similar Compounds
Similar Compounds
1-[6-(Propan-2-yl)spiro[2.5]octan-1-yl]methanamine: This compound has a similar spirocyclic core but with a different substitution pattern.
Spiro[2.5]octane derivatives: Various derivatives of spiro[2.5]octane with different functional groups are studied for their unique properties.
Uniqueness
6-(Propan-2-yl)spiro[2.5]octan-1-amine stands out due to its specific substitution pattern and the presence of the amine group, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
6-propan-2-ylspiro[2.5]octan-2-amine |
InChI |
InChI=1S/C11H21N/c1-8(2)9-3-5-11(6-4-9)7-10(11)12/h8-10H,3-7,12H2,1-2H3 |
InChI Key |
WOKAXIDUSGXTGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2(CC1)CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13169985.png)
![1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13169991.png)


![2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B13170007.png)

![(2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid](/img/structure/B13170021.png)
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoropentanoic acid](/img/structure/B13170034.png)
